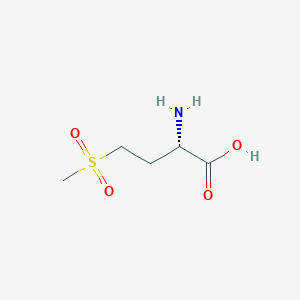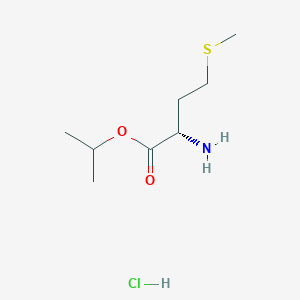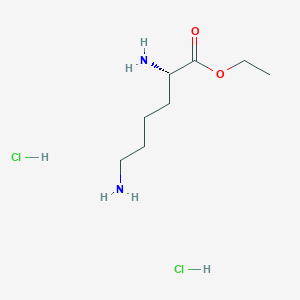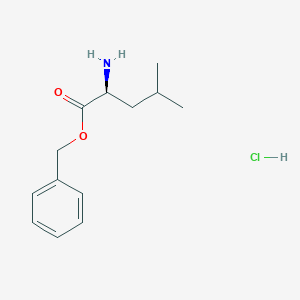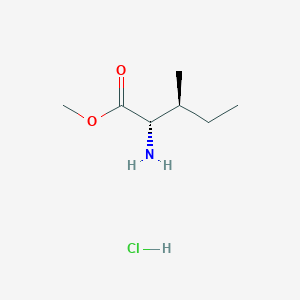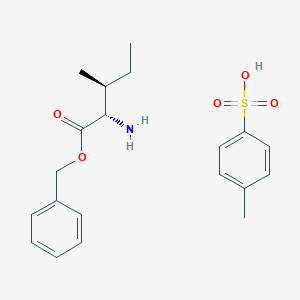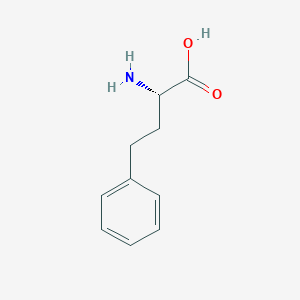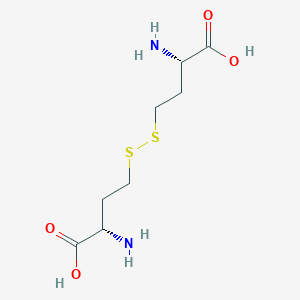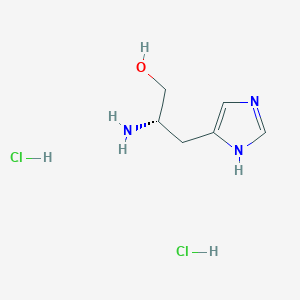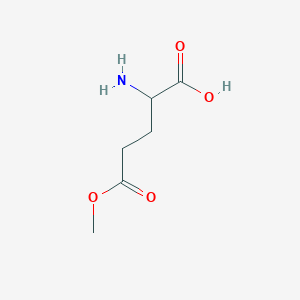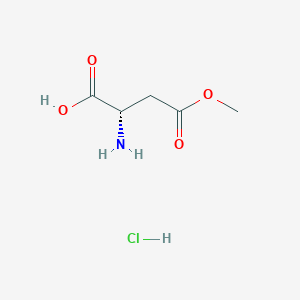
(S)-2-氨基-4-甲氧基-4-氧代丁酸盐酸盐
描述
“(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride” is a compound that contains several functional groups. It has an amino group (-NH2), a methoxy group (-OCH3), a carboxylic acid group (-COOH), and a ketone group (=O). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the amino group, such as an amine, and a source of the methoxy group, such as a methanol . The exact synthesis route would depend on the specific reactions involved and the availability of starting materials.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, methoxy, carboxylic acid, and ketone groups would likely result in a complex three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo substitution reactions, the carboxylic acid group could undergo reactions with bases or other nucleophiles, and the ketone group could undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water .
科学研究应用
Organic Synthesis of S-enantiomers
L-Aspartic acid beta-methyl ester hydrochloride is utilized in the organic synthesis of S-enantiomers of various compounds, including hanishin, longamide B, and longamide B methylester. These enantiomers are important in the production of specific pharmaceuticals and biochemicals due to their chirality, which can influence the efficacy and safety of drugs .
Synthesis of 1-β-methylcarbapenem
This compound plays a crucial role in synthesizing 1-β-methylcarbapenem, a core skeleton for certain antibiotics. The synthesis process involves creating the C-2 side chain from L-aspartic acid, which is essential for developing new antibacterial agents .
Enzymatic Synthesis of Peptides
L-Aspartic acid beta-methyl ester hydrochloride is used for the enzymatic synthesis of peptides, such as a CCK-4 tripeptide fragment. This process is significant in proteomics research and drug development, where peptides serve as building blocks for proteins or as bioactive compounds .
Biochemical Research
In biochemical research, this compound is used as a protected form of L-aspartic acid, which is a non-essential amino acid involved in the biosynthesis of other amino acids. It also plays a role in increasing membrane conductance in mammalian neurons, causing depolarization and nerve impulse propagation to critical areas of the central nervous system .
Aspartame Production
A novel route for aspartame production combines enzymatic and chemical synthesis methods using L-Aspartic acid beta-methyl ester hydrochloride. Aspartame is a widely used artificial sweetener in food and beverage industries .
Proteomics Research
This compound serves as a biochemical tool in proteomics research, aiding in the study of protein structure and function. It can be used to modify proteins or peptides during experiments to understand their interactions and activities within biological systems .
作用机制
Target of Action
H-Asp(OMe)-OH.HCl, also known as L-Aspartic acid beta-methyl ester hydrochloride or (S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride, is an aspartic acid derivative
Mode of Action
The exact mode of action of H-Asp(OMe)-OHAspartic acid derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
未来方向
属性
IUPAC Name |
(2S)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBMPUYOGOCYDJ-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16856-13-6 | |
| Record name | L-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of L-Aspartic acid beta-methyl ester hydrochloride in the synthesis of TA-949?
A1: L-Aspartic acid beta-methyl ester hydrochloride serves as the crucial starting material in the synthesis of (R)-4-mercaptopyrrolidine-2-thione (2), a key component of the orally active 1-beta-methylcarbapenem, TA-949 []. The synthesis leverages the existing chiral center in L-Aspartic acid beta-methyl ester hydrochloride to ensure the correct stereochemistry (R-configuration) of the final mercapto group in (R)-4-mercaptopyrrolidine-2-thione. This specific stereochemistry is likely important for the biological activity of TA-949.
Q2: Can you elaborate on the transformation of L-Aspartic acid beta-methyl ester hydrochloride into (R)-4-mercaptopyrrolidine-2-thione?
A2: The paper outlines a multi-step synthesis []. First, L-Aspartic acid beta-methyl ester hydrochloride undergoes deaminative bromination, replacing the amino group with bromine. Subsequently, a nucleophilic substitution reaction with potassium benzenemethanethiolate replaces the bromine with a thiobenzyl group, yielding a key intermediate. This intermediate is then subjected to a series of reactions, including amination, cyclization, thiation, and Birch reduction, ultimately leading to the formation of (R)-4-mercaptopyrrolidine-2-thione.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



